1-Amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
1-Amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid is a unique organic compound characterized by its indene core structure with an amino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-Amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and trifluoromethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
1-Amino-5-chloroanthraquinone: Known for its applications in fluorescent sensors and materials science.
1-Amino-5-hydroxy-1,2,3-triazole-4-carboxylic acid: Used in the synthesis of heterocyclic compounds with potential biological activity.
Thiophene derivatives: Widely studied for their therapeutic properties and applications in medicinal chemistry.
Uniqueness: 1-Amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological or chemical functions.
Properties
Molecular Formula |
C11H10F3NO2 |
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Molecular Weight |
245.20 g/mol |
IUPAC Name |
1-amino-5-(trifluoromethyl)-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)7-1-2-8-6(5-7)3-4-10(8,15)9(16)17/h1-2,5H,3-4,15H2,(H,16,17) |
InChI Key |
LEOHARYIJPJNAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=C(C=C2)C(F)(F)F)(C(=O)O)N |
Origin of Product |
United States |
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